Prontosil Prontosil Prontosil is a diphenyldiazene compound having two amino substituents at the 2- and 4-positions and an aminosulphonyl substituent at the 4'-position. It was the first antibacterial drug, (introduced 1935) and the first of the sulfonamide antibiotics. It has a role as an antimicrobial agent and an antibacterial drug. It is a member of azobenzenes and a sulfonamide. It is functionally related to a sulfanilamide.
Sulfamidochrysoidine is derived from an azo dye, sulfamidochrysoidine was the first commercially available antibacterial antibiotic. It has broad effects against gram-positive cocci but not against enterobacteria. In the body sulfonamidochrysoidine is metabolized to sulfanilamide, the active form of the drug.
Brand Name: Vulcanchem
CAS No.: 103-12-8
VCID: VC20993220
InChI: InChI=1S/C12H13N5O2S/c13-8-1-6-12(11(14)7-8)17-16-9-2-4-10(5-3-9)20(15,18)19/h1-7H,13-14H2,(H2,15,18,19)
SMILES: C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)N
Molecular Formula: C12H13N5O2S
Molecular Weight: 291.33 g/mol

Prontosil

CAS No.: 103-12-8

Cat. No.: VC20993220

Molecular Formula: C12H13N5O2S

Molecular Weight: 291.33 g/mol

* For research use only. Not for human or veterinary use.

Prontosil - 103-12-8

Specification

Description Prontosil is a diphenyldiazene compound having two amino substituents at the 2- and 4-positions and an aminosulphonyl substituent at the 4'-position. It was the first antibacterial drug, (introduced 1935) and the first of the sulfonamide antibiotics. It has a role as an antimicrobial agent and an antibacterial drug. It is a member of azobenzenes and a sulfonamide. It is functionally related to a sulfanilamide.
Sulfamidochrysoidine is derived from an azo dye, sulfamidochrysoidine was the first commercially available antibacterial antibiotic. It has broad effects against gram-positive cocci but not against enterobacteria. In the body sulfonamidochrysoidine is metabolized to sulfanilamide, the active form of the drug.
CAS No. 103-12-8
Molecular Formula C12H13N5O2S
Molecular Weight 291.33 g/mol
IUPAC Name 4-[(2,4-diaminophenyl)diazenyl]benzenesulfonamide
Standard InChI InChI=1S/C12H13N5O2S/c13-8-1-6-12(11(14)7-8)17-16-9-2-4-10(5-3-9)20(15,18)19/h1-7H,13-14H2,(H2,15,18,19)
Standard InChI Key ABBQGOCHXSPKHJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)N
Canonical SMILES C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)N
Melting Point 249.5 °C

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